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Compound Name: Ko-947
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ko-947, a potent and selective
inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). A key characteristic of Ko-
947 is its prolonged pathway inhibition, which is attributed to an extended residence time on its
target. This document details the mechanism of action, preclinical and clinical data, relevant
experimental protocols, and visual representations of the signaling pathways and experimental
workflows.

Core Mechanism and Preclinical Data

Ko0-947 is a small molecule inhibitor that specifically targets the final node of the mitogen-
activated protein kinase (MAPK) signaling pathway, ERK1 and ERK2.[1] This pathway, when
dysregulated through mutations in genes like BRAF, KRAS, or NRAS, is a major driver of
malignant progression in a significant portion of human cancers.[2][3] By inhibiting the terminal
kinases in this cascade, Ko-947 can potentially overcome resistance mechanisms that arise
from the reactivation of the pathway downstream of RAF or MEK inhibitors.[2][4]

A distinguishing feature of Ko-947 is its ability to induce prolonged pathway inhibition after a
single dose.[2][3] Preclinical studies have shown that it can suppress ERK signaling for over
four hours following washout in cell lines and for up to five days in in-vivo xenograft models.[2]
[5][6] This extended duration of action is linked to a long target residence time and slow
dissociation kinetics.[5][7] These favorable pharmacokinetic and pharmacodynamic properties
enable intermittent dosing schedules, which may improve the therapeutic window.[2][8]
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Quantitative Preclinical Data

The following tables summarize the key quantitative metrics from preclinical evaluations of Ko-
947.

Parameter Value Assay Type Source(s)
ICs0 (ERK1/2) 10 nM Enzymatic Assay [2][5][8]
Kinase Selectivity >50-fold Panel of 450 Kinases [2][41[6]

Post-washout
In Vitro Duration >4 hours signaling inhibition in [5]

cell lines

ERK signaling
. . suppression after a
In Vivo Duration Up to 5 days ] ] [2][6]
single dose in

xenograft models

Table 1: Preclinical
Potency and Duration
of Action of Ko-947.

In Vivo Antitumor Activity

Ko0-947 has demonstrated robust single-agent activity in a wide range of preclinical models.
Durable tumor regressions have been observed in cell line-derived and patient-derived
xenograft (PDX) models with various genetic backgrounds.[3]
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Model Type Genetic Background  Tumor Types Source(s)

Xenograft BRAF-mutant Melanoma, Colorectal  [2][7]

Non-Small Cell Lung

Xenograft KRAS-mutant (NSCLC), Pancreatic, [2][7]
Colorectal

Xenograft NRAS-mutant Melanoma [2]
Colorectal, Gastric,

PDX Models BRAF/RAS-mutant ] [2]
Cervical
Esophageal

Squamous Cell
] Carcinoma (SCC),
PDX Models BRAF/RAS wild-type [415]
Head and Neck SCC
(often with 11913

amplification)

Table 2: Summary of
Preclinical In Vivo
Models Responsive to
Ko-947.

Clinical Evaluation (Phase I)

A first-in-human, open-label, dose-escalation Phase | trial (NCT03051035) was conducted to
evaluate the safety, maximum tolerated dose (MTD), and pharmacokinetics of intravenously
administered Ko-947 in patients with advanced solid tumors.[5][9] The trial explored several
dosing schedules to optimize tolerability.[5][10] While the study was terminated before cohort
expansion, it established a generally tolerable safety profile with notably minimal
gastrointestinal toxicity compared to oral ERK inhibitors.[5][9] The most common treatment-
related adverse event was blurred vision.[5][9] The best overall response observed across all
schedules was stable disease.[5][9]
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) Maximum
Dose Range ] ] Dosing
Schedule ID Infusion Time ] Tolerated Dose
(mg/kg) Regimen
(MTD)
Once weekly
Schedule 1 0.45-54 1-2 hours 3.6 mg/kg
(28-day cycle)
Once weekly _
Schedule 2 4.8-9.6 4 hours Not established
(28-day cycle)
Days 1, 4, 8 (21- )
Schedule 3 3.6-11.3 4 hours Not established

day cycle)

Table 3: Dosing
Schedules from
the Phase |
Clinical Trial of
K0-947.[5][9][10]

Signaling Pathway and Experimental Workflow
Visualizations

The following diagrams illustrate the mechanism of action of Ko-947 and a typical workflow for
its evaluation.
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Caption: The MAPK/ERK signaling pathway and the inhibitory action of Ko-947.
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Caption: Workflow for evaluating a prolonged-duration kinase inhibitor like Ko-947.
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Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the
prolonged pathway inhibition of Ko-947. These are based on standard methodologies
described in the literature.[2][4]

Protocol: In Vitro ERK Kinase Inhibition Assay

Objective: To determine the I1Cso value of Ko-947 against ERK1 and ERK2.
Materials:

o Recombinant human ERK1 and ERK2 enzymes.

o Myelin Basic Protein (MBP) as a substrate.

o ATP, [y-32P]ATP.

o Ko0-947 dissolved in DMSO.

» Kinase reaction buffer (e.g., 25 mM Tris-HCI pH 7.5, 10 mM MgClz, 0.5 mM EGTA, 0.1% [3-
mercaptoethanol).

e Phosphocellulose paper and stop buffer (e.g., 0.75% phosphoric acid).
 Scintillation counter.
Methodology:

o Prepare serial dilutions of Ko-947 in DMSO, followed by a final dilution in kinase reaction
buffer.

e In a 96-well plate, add the kinase reaction buffer, the substrate (MBP), and the diluted Ko-
947 or DMSO (vehicle control).

o Add the ERK1 or ERK2 enzyme to each well to initiate the pre-incubation. Incubate for 10
minutes at room temperature.
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« Initiate the kinase reaction by adding a mixture of ATP and [y-32P]ATP. Incubate for 30
minutes at 30°C.

o Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
e Wash the paper multiple times in the stop buffer to remove unincorporated [y-32P]ATP.
» Quantify the incorporated radioactivity on the paper using a scintillation counter.

o Calculate the percentage of inhibition for each Ko-947 concentration relative to the vehicle
control.

» Plot the percent inhibition against the log concentration of Ko-947 and determine the ICso
value using non-linear regression analysis.

Protocol: Cellular Washout Assay for Pathway Inhibition
Duration

Objective: To measure the duration of ERK pathway inhibition in tumor cells after Ko-947 has
been removed from the culture medium.

Materials:

o A cancer cell line with a constitutively active MAPK pathway (e.g., BRAF V600E mutant
melanoma cells).

o Complete cell culture medium (e.g., RPMI + 10% FBS).
» Ko0-947 dissolved in DMSO.

o Phosphate-Buffered Saline (PBS).

 Lysis buffer with protease and phosphatase inhibitors.

¢ Antibodies for Western blot: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and anti-Actin
(loading control).

Methodology:
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o Seed cells in 6-well plates and allow them to adhere overnight.

o Treat the cells with Ko-947 at a concentration approximately 10-fold its cellular ICso for 2-4
hours.

o Washout Step: Remove the drug-containing medium. Wash the cells three times with warm
PBS, followed by two washes with warm complete medium to ensure complete removal of
the compound.

e Add fresh, drug-free complete medium to the cells. This is time point zero (T=0).

o Harvest cell lysates at various time points post-washout (e.g., 0, 1, 2, 4, 8, 24 hours). AT=
-0.25 hr (pre-washout) sample should also be collected.

» Perform protein quantification on the lysates.

e Analyze the levels of phosphorylated ERK (p-ERK) and total ERK by Western blotting. Use
Actin as a loading control.

o Quantify the band intensities using densitometry. Normalize the p-ERK signal to the total
ERK signal.

e Plot the normalized p-ERK levels against time to visualize the recovery of pathway signaling
after drug removal. The duration of inhibition is the time it takes for the p-ERK signal to return
to baseline levels.

Protocol: In Vivo Pharmacodynamic (PD) Study in
Xenograft Models

Objective: To assess the extent and duration of ERK pathway inhibition by Ko-947 in tumors in
a living model.

Materials:
e Immunodeficient mice (e.g., nude or NSG mice).

o Tumor cells for implantation (e.g., KRAS-mutant pancreatic cancer cells).
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Ko-947 formulated for intravenous (i.v.) administration.

Vehicle control formulation.

Tissue homogenization buffer with protease and phosphatase inhibitors.

Tools for tumor collection and snap-freezing.

Western blot or ELISA materials for p-ERK and total ERK analysis.

Methodology:

Implant tumor cells subcutaneously into the flanks of the mice. Allow tumors to grow to a
specified size (e.g., 150-200 mms3).

Randomize mice into treatment groups.

Administer a single i.v. dose of Ko-947 or vehicle to the respective groups.

At designated time points after dosing (e.g., 2, 8, 24, 48, 72, 96, 120 hours), euthanize
cohorts of mice (n=3-5 per time point).

Immediately excise the tumors, remove any necrotic tissue, and snap-freeze them in liquid
nitrogen.

Homogenize the frozen tumor samples in lysis buffer to prepare protein lysates.

Analyze the levels of p-ERK and total ERK in the tumor lysates using Western blot or a
guantitative method like ELISA.

Normalize the p-ERK signal to the total ERK signal for each tumor.

Calculate the percentage of p-ERK inhibition at each time point relative to the vehicle-treated
control group.

Plot the percent p-ERK inhibition versus time to determine the in vivo duration of significant
pathway modulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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